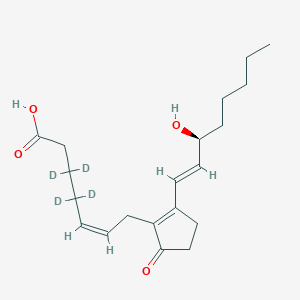
Prostaglandin B2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin B2-d4 is a deuterated analog of Prostaglandin B2, a member of the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They play crucial roles in various biological processes, including inflammation, vasodilation, and smooth muscle contraction. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in mass spectrometry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin B2-d4 typically involves the incorporation of deuterium atoms into the Prostaglandin B2 molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Prostaglandin B2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve selective deuteration.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B2-d4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Prostaglandin B2-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled internal standard in mass spectrometry for quantitative analysis of prostaglandins.
Biology: Employed in studies of prostaglandin metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of prostaglandins in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting prostaglandin pathways.
Mechanism of Action
Prostaglandin B2-d4 exerts its effects through the same mechanisms as Prostaglandin B2. It binds to specific prostaglandin receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological responses, including:
Vasodilation: Relaxation of blood vessels, leading to increased blood flow.
Inflammation: Modulation of inflammatory responses by affecting the production of inflammatory mediators.
Smooth Muscle Contraction: Regulation of smooth muscle contraction in various tissues.
Comparison with Similar Compounds
Prostaglandin B2-d4 can be compared with other similar compounds, such as:
Prostaglandin B2: The non-deuterated analog of this compound, which has similar biological activities but lacks the deuterium labeling.
Prostaglandin E2: Another member of the prostaglandin family with distinct biological functions, including the regulation of inflammation and pain.
Prostaglandin F2α: Known for its role in inducing labor and regulating intraocular pressure.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in mass spectrometry studies for accurate quantification and analysis of prostaglandins in biological samples.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXRIUZNKLRHM-GKNRUGNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
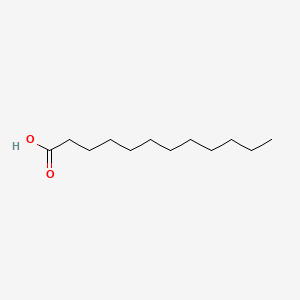
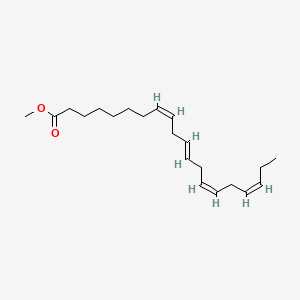
![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)

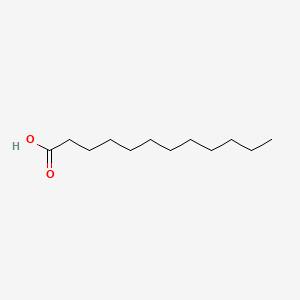
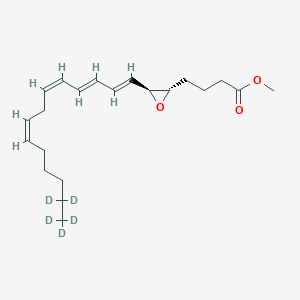
![methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate](/img/structure/B10767241.png)
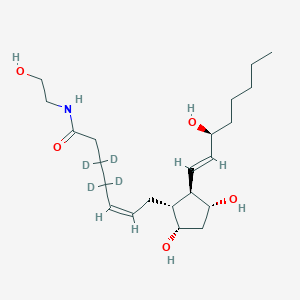
![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)
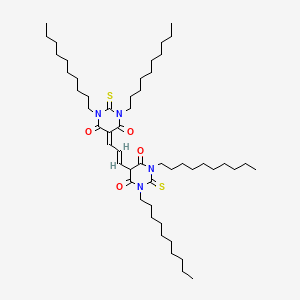

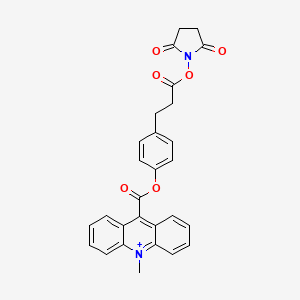
![[3H]resolvin D1](/img/structure/B10767277.png)
